molecular formula C10H10N2OS B1617279 2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide CAS No. 24035-76-5

2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide

Cat. No.: B1617279
CAS No.: 24035-76-5
M. Wt: 206.27 g/mol
InChI Key: RHAJWAUJNATEKI-UHFFFAOYSA-N
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Description

2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . The reaction conditions often include the use of concentrated hydrochloric acid and formaldehyde, yielding the desired product through a series of cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities

Properties

CAS No.

24035-76-5

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H10N2OS/c11-10(12-13)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,11,12)

InChI Key

RHAJWAUJNATEKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=NO)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=NO)N

Origin of Product

United States

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